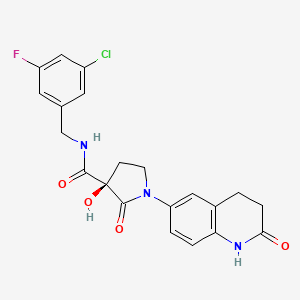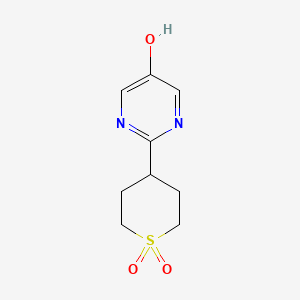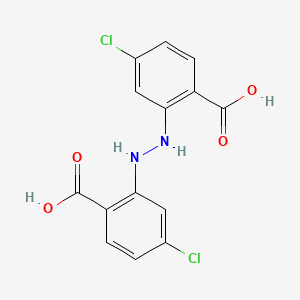
4-Bromo-2-(bromomethyl)pyridine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(bromomethyl)pyridine hydrobromide is a substituted pyridine compound. It is known for its reactivity and versatility in organic synthesis. This compound is often used as an intermediate in the preparation of various chemical products due to its bromomethyl group, which can undergo numerous chemical transformations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Bromo-2-(bromomethyl)pyridine hydrobromide can be synthesized through the bromination of 4-pyridylmethanol using hydrobromic acid and a brominating agent such as sodium bromide. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is common to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(bromomethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromomethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 4-bromo-2-methylpyridine.
Aplicaciones Científicas De Investigación
4-Bromo-2-(bromomethyl)pyridine hydrobromide is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: Applied in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(bromomethyl)pyridine hydrobromide involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various substituted products. The compound can also participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Bromomethyl)pyridine hydrobromide
- 4-(Chloromethyl)pyridine hydrochloride
- 3-(Iodomethyl)pyridine hydriodide
- 2-(Aminomethyl)benzoic acid hydrochloride
Uniqueness
4-Bromo-2-(bromomethyl)pyridine hydrobromide is unique due to its dual bromine substitution, which enhances its reactivity compared to similar compounds. This dual substitution allows for more diverse chemical transformations and applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C6H6Br3N |
|---|---|
Peso molecular |
331.83 g/mol |
Nombre IUPAC |
4-bromo-2-(bromomethyl)pyridine;hydrobromide |
InChI |
InChI=1S/C6H5Br2N.BrH/c7-4-6-3-5(8)1-2-9-6;/h1-3H,4H2;1H |
Clave InChI |
NVEHKCMXSBMSJU-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1Br)CBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-chloro-2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12956123.png)


![5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B12956136.png)







